

# 5,6-Dibromoindoline-2,3-dione CAS number and molecular weight

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## Compound of Interest

Compound Name: 5,6-Dibromoindoline-2,3-dione

Cat. No.: B096341

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## An In-depth Technical Guide to 5,6-Dibromoindoline-2,3-dione

This technical guide provides a comprehensive overview of **5,6-Dibromoindoline-2,3-dione**, also known as 5,6-dibromoisatin, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.

### Core Compound Information

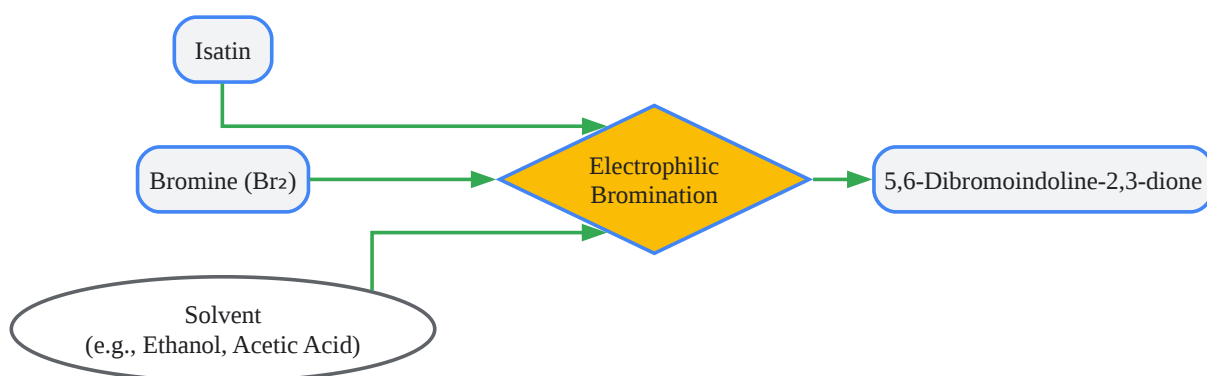
**5,6-Dibromoindoline-2,3-dione** is a halogenated derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-studied class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of bromine atoms to the indole core can significantly modulate the compound's physicochemical properties and biological activity.

### Physicochemical and Identification Data

Property	Value	Source
CAS Number	17826-05-0	Internal Search
Molecular Formula	C <sub>8</sub> H <sub>3</sub> Br <sub>2</sub> NO <sub>2</sub>	Internal Search
Molecular Weight	304.92 g/mol	Internal Search
Synonyms	5,6-Dibromoisatin, 5,6-Dibromo-1H-indole-2,3-dione	Internal Search
Appearance	Likely a crystalline solid	Inferred from related compounds
Melting Point	>250 °C (for 5,7-dibromoisatin)	[1]
Solubility	Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF	Inferred from related compounds

## Synthesis of 5,6-Dibromoindoline-2,3-dione

The synthesis of **5,6-Dibromoindoline-2,3-dione** can be achieved through the electrophilic bromination of isatin. The regioselectivity of the bromination is dependent on the reaction conditions. While a specific protocol for the 5,6-dibromo isomer is not extensively detailed in the literature, a general approach can be inferred from the synthesis of other brominated isatins, such as the 5,7-dibromo derivative.[2]



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General synthesis workflow for **5,6-Dibromoindoline-2,3-dione**.

## Experimental Protocol: Synthesis

The following is a plausible experimental protocol for the synthesis of **5,6-Dibromoindoline-2,3-dione**, adapted from procedures for related compounds.

- **Dissolution:** Dissolve isatin in a suitable solvent, such as glacial acetic acid or ethanol, in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- **Bromination:** While stirring, add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the isatin solution. The reaction temperature should be carefully controlled, as it can influence the position of bromination.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- **Purification:** The crude product is washed with a suitable solvent (e.g., cold ethanol, water) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.

## Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of **5,6-Dibromoindoline-2,3-dione** are limited, the broader class of halogenated isatins exhibits significant pharmacological potential.

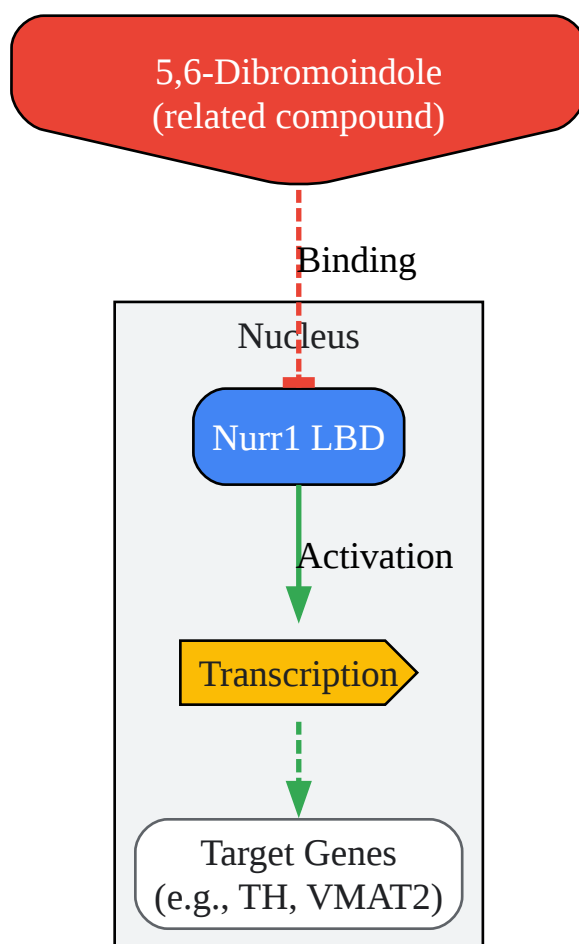
Furthermore, studies on the related compound, 5,6-dibromoindole, provide insights into a potential mechanism of action.

## Interaction with Nuclear Receptor Nurr1

Recent research has shown that di-halogenated indoles, including 5,6-dichloro and 5,6-dibromoindole, can bind to the ligand-binding domain (LBD) of the nuclear receptor Nurr1.<sup>[3][4]</sup>

Nurr1 is a critical transcription factor for the development and maintenance of dopaminergic neurons, making it a target of interest for neurodegenerative diseases like Parkinson's.

Interestingly, while these di-halogenated indoles bind to Nurr1, they do not appear to activate the transcription of Nurr1 target genes such as tyrosine hydroxylase (TH) and the vesicular monoamine transporter 2 (VMAT2), in contrast to their mono-halogenated counterparts (e.g., 5-bromoindole).<sup>[3]</sup> This suggests that 5,6-dihalogenated indoles may act as modulators or antagonists of Nurr1 activity, or they may bind to a different site on the receptor, leading to a different functional outcome.<sup>[3][4]</sup>



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Conceptual diagram of 5,6-dibromoindole's interaction with Nurr1.

## General Biological Activities of Halogenated Isatins

- **Anticancer Activity:** Many isatin derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of various protein kinases, tubulin polymerization, or the induction of apoptosis.
- **Antimicrobial Activity:** Halogenated isatins have demonstrated activity against a range of bacteria and fungi. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

## Detailed Experimental Protocols

### Characterization of 5,6-Dibromoindoline-2,3-dione

The following characterization methods would be essential to confirm the identity and purity of the synthesized compound. Expected results are inferred from data on related brominated isatins.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the 5,6-disubstitution pattern.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule, including the two characteristic carbonyl carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum should display characteristic absorption bands for the N-H stretching vibration, the aromatic C-H stretching, and the two C=O stretching vibrations of the dione moiety.
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.

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